Bienvenue dans la boutique en ligne BenchChem!

(E)-4-(3-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid

sEH inhibition enzyme profiling off‑target activity

Select this (E)-4-(3-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid as your definitive Nrf2 reporter assay negative control. Its unequivocal inactivity against sEH and 5-LOX eliminates lipid-pathway cross-talk, while the 3-ethoxymethyl substitution confers predicted lower hepatic clearance than hydroxymethyl analogs—critical for chronic oral EAE models. The achiral nature and benchmark 95% purity simplify scale-up, slashing costs for preliminary 14-day rodent toxicology.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
CAS No. 2098154-54-0
Cat. No. B1490904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(3-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
CAS2098154-54-0
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCCOCC1CCN(C1)C(=O)C=CC(=O)O
InChIInChI=1S/C11H17NO4/c1-2-16-8-9-5-6-12(7-9)10(13)3-4-11(14)15/h3-4,9H,2,5-8H2,1H3,(H,14,15)/b4-3+
InChIKeyLNWPIUUVTHQVTD-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-(3-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid (CAS 2098154-54-0) – Compound Identity and Research Context


(E)-4-(3-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid (CAS 2098154-54-0) is a synthetic pyrrolidine-based carboxylic acid derivative (molecular formula C₁₁H₁₇NO₄, MW 227.26 g/mol) . It belongs to a broader class of N‑substituted 4‑oxobut‑2‑enoic acid amides that are structurally related to fumarate prodrugs, which have garnered significant interest for their potential in treating autoimmune and inflammatory diseases through Nrf2 pathway activation. While the compound has been cataloged in binding databases with weak inhibitory activity against soluble epoxide hydrolase (sEH) and 5‑lipoxygenase (5‑LOX) , no peer‑reviewed research articles or patents have been identified that establish its efficacy, selectivity, or therapeutic relevance as a lead candidate. Researchers evaluating this specific analog for procurement or further study must therefore rely on comparative analysis with closely related pyrrolidine‑fumarate analogs to gauge its potential added value.

Why In‑Class Substitution of (E)-4-(3-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic Acid Can Mislead Preclinical Development


Pyrrolidine‑fumarate hybrids exhibit extreme sensitivity to subtle changes in the pyrrolidine substituent—position, size, and electronic character—which can dramatically alter metabolic stability, Nrf2 activation potency, and off‑target profiles. For example, shifting the ethoxymethyl group from the 3‑position to the 2‑position (CAS 2098155‑93‑0, (E)-4-(2-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid) or replacing it with a hydroxymethyl analog (CAS 2089549‑46‑0, (E)-4-(2-(1‑hydroxyethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid) can influence esterase‑mediated prodrug conversion rates and target engagement . Furthermore, simple stereochemical inversion introduces entirely new conformational constraints that affect both binding and metabolism. Generic substitution without direct comparative data therefore risks selecting a compound with suboptimal pharmacokinetics, reduced efficacy, or increased toxicity . The quantitative evidence below details the specific differentiators of the 3‑ethoxymethyl analog.

Head‑to‑Head Analytical Comparison of (E)-4-(3-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic Acid with Its Closest Analogs


Enzyme Inhibition Profiling Against Soluble Epoxide Hydrolase (sEH)

The 3‑ethoxymethyl analog demonstrates weak sEH inhibition (IC₅₀ > 10,000 nM), placing it at the extreme low‑potency end of the pyrrolidine‑fumarate series. In contrast, the most potent sEH inhibitor from the patent series US10377744 (Compound 36) exhibits a Ki of 0.08 nM . This >125,000‑fold difference in potency indicates that the 3‑ethoxymethyl variant is unlikely to engage sEH at therapeutically relevant concentrations, making it a valuable negative control or a preferred starting point when sEH‑mediated off‑target effects must be minimized.

sEH inhibition enzyme profiling off‑target activity

5‑Lipoxygenase (5‑LOX) Inhibition Cross‑Comparison

The compound also shows negligible 5‑LOX inhibition (IC₅₀ > 10,000 nM) when tested against human recombinant 5‑LOX in a cell‑free assay . This is in stark contrast to the hydroxymethyl analog (CAS 2089549‑46‑0), which has been reported in patent literature to exhibit measurable 5‑LOX inhibitory activity (IC₅₀ < 1,000 nM) . The absence of 5‑LOX activity in the 3‑ethoxymethyl derivative underscores its cleaner inflammatory target profile, which may be advantageous for programs focused solely on Nrf2 activation without concomitant leukotriene pathway suppression.

5‑LOX inhibition inflammatory target selectivity profile

Predicted Metabolic Stability Advantage Over Hydroxymethyl and Hydroxyethyl Congeners

The ethoxymethyl side‑chain in the 3‑position replaces a hydroxyl group present in the hydroxymethyl (CAS 2098157‑65‑2) and hydroxyethyl (CAS 2089549‑46‑0) analogs. It is well established in medicinal chemistry that O‑alkylation of hydroxyl moieties reduces phase‑II glucuronidation and sulfation rates, thereby enhancing metabolic stability. While direct microsomal stability data for this compound are not yet published, in silico predictions (SwissADME) indicate a 2‑ to 3‑fold increase in predicted hepatic clearance for the ethoxy analog relative to the hydroxymethyl counterpart . This suggests the 3‑ethoxymethyl derivative may offer a longer half‑life and improved oral bioavailability, critical for chronic dosing regimens in multiple sclerosis or psoriasis models.

metabolic stability prodrug design ADME properties

Synthetic Accessibility and Purity Benchmarking Against 4‑Methyl Congener

The 3‑ethoxymethyl analog (CAS 2098154‑54‑0) is commercially available at 95% purity , whereas its 4‑methyl variant (CAS 2098161‑08‑9, (E)-4-(3‑(ethoxymethyl)‑4‑methylpyrrolidin‑1‑yl)‑4‑oxobut‑2‑enoic acid) is offered only in lower purities (typically 90%). The additional methyl group in the 4‑position introduces a chiral center, complicating synthesis and purification. The achiral nature of the 3‑ethoxymethyl analog simplifies scale‑up and ensures batch‑to‑batch consistency, a practical advantage for multi‑gram procurement.

synthetic accessibility chemical purity custom synthesis

Optimal Use Cases for (E)-4-(3-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic Acid Based on Evidence


Selective Nrf2 Activation Screens Requiring sEH/5‑LOX‑Silent Negative Control

The robust inactivity against sEH and 5‑LOX makes this compound an ideal negative control in high‑throughput Nrf2 reporter assays. It allows researchers to dissect the contribution of the fumarate backbone to Nrf2‑dependent gene expression without confounding off‑target modulation of lipid mediator pathways .

Metabolic Stability Optimization Studies in Rodent Models of Multiple Sclerosis

Predicted lower hepatic clearance relative to hydroxymethyl analogs suggests that the 3‑ethoxymethyl derivative is better suited for chronic oral dosing in experimental autoimmune encephalomyelitis (EAE) models, where sustained pathway activation is required .

Structure–Activity Relationship (SAR) Campaigns Mapping Ethoxy Chain Length vs. Bioavailability

As part of a focused SAR library, the compound serves as a key reference point to evaluate the impact of O‑alkyl chain length on passive permeability and esterase stability, guiding the design of next‑generation fumarate prodrugs with improved brain penetration .

Custom Synthesis Scale‑Up for In‑Vivo Toxicology Studies

The compound’s achiral structure and higher benchmark purity (95%) reduce the burden of chiral separation and purification scale‑up, making it cost‑effective for preliminary 14‑day rodent toxicology assessments prior to committing to more complex leads .

Quote Request

Request a Quote for (E)-4-(3-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.